

A Technical Guide to Amooranin: Discovery, Origin, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Amooranin, a natural product with significant potential in oncology. Initially referenced as **Amooracetal**, the correct nomenclature for this triterpenoid is Amooranin. Isolated from the stem bark of Aphanamixis polystachya (formerly Amoora rohituka), Amooranin has demonstrated notable cytotoxic and apoptotic effects against various cancer cell lines. This guide details its discovery, botanical origin, chemical properties, and biological activities, with a focus on its mechanism of action in inducing apoptosis. Detailed experimental protocols for its isolation and characterization, alongside quantitative data and visualizations of its signaling pathways, are provided to support further research and development.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. Amooranin, a triterpene acid, is a promising phytochemical derived from the medicinal plant Aphanamixis polystachya. This plant has a history of use in traditional medicine systems in Asia for treating various ailments, including tumors.[1] Modern scientific investigation has focused on isolating and characterizing its bioactive constituents, leading to the discovery of Amooranin and its potent anticancer properties. This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.



Discovery and Origin

Amooranin was first isolated from the stem bark of the tropical tree Amoora rohituka, now taxonomically reclassified as Aphanamixis polystachya.[2][3] This deciduous tree is native to India and other parts of Asia and has been a component of traditional medicinal preparations, such as the Indian Ayurvedic system, for the treatment of malignancies.[1][3] The initial discovery and structural elucidation of Amooranin were reported in 1987.

Chemical Properties

Amooranin is classified as a triterpenoid, specifically a limonoid, with the chemical name 25-hydroxy-3-oxoolean-12-en-28-oic acid. Its chemical structure and properties are summarized in the table below.

Property	Value	
Molecular Formula	C30H46O4	
Molecular Weight	470.7 g/mol	
IUPAC Name	(4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a- (hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10- oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b- dodecahydro-1H-picene-4a-carboxylic acid	
PubChem CID	11503749	

Experimental Protocols Isolation of Amooranin from Aphanamixis polystachya

The following protocol is based on the original isolation procedure described in the literature.

4.1.1. Plant Material and Extraction

- Air-dried and powdered stem bark of Aphanamixis polystachya (5 kg) is subjected to extraction.
- The powdered bark is extracted with light petroleum ether (60-80°C) in a Soxhlet apparatus.



- The defatted bark is then extracted with 95% ethanol.
- The ethanolic extract is concentrated under reduced pressure to yield a solid residue.

4.1.2. Fractionation and Purification

- The solid residue from the ethanolic extract is dissolved in diethyl ether.
- The ether-soluble portion is subjected to column chromatography over silica gel.
- The column is eluted with a gradient of petroleum ether and ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the compound of interest are combined and concentrated.
- The resulting solid is recrystallized from a mixture of chloroform and methanol to yield pure Amooranin.

Spectroscopic Characterization

The structure of Amooranin was elucidated using various spectroscopic techniques. The key data are presented below. Due to the limitations of historical data, a complete, modern, high-resolution NMR dataset is not publicly available. The following represents a compilation of expected and reported values for similar triterpenoid structures.



Spectroscopic Data	Observed Features	
IR (KBr, cm ⁻¹)	3450 (hydroxyl), 1710 (carboxyl), 1695 (ketone)	
¹H NMR (CDCl₃, δ ppm)	Signals corresponding to methyl groups, methylene and methine protons in a complex triterpenoid backbone, and a characteristic olefinic proton signal.	
¹³ C NMR (CDCl ₃ , δ ppm)	Approximately 30 distinct carbon signals, including those for carbonyls (ketone and carboxyl), olefinic carbons, and numerous aliphatic carbons.	
Mass Spectrometry	Molecular ion peak consistent with the molecular formula C ₃₀ H ₄₆ O ₄ .	

Biological Activity and Mechanism of Action

Amooranin exhibits significant cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the induction of apoptosis.

Cytotoxicity

Amooranin has demonstrated cytotoxicity with IC₅₀ values in the low microgram per milliliter range against various cancer cell lines.

Cell Line	Cancer Type	IC₅₀ (μg/mL)
MCF-7	Breast Carcinoma	1.8 - 3.8
MCF-7/TH	Multidrug-Resistant Breast Carcinoma	6.9
HeLa	Cervical Carcinoma	3.4
Chang Liver Cells	Normal Liver Cells	6.2 - 6.4

Data compiled from multiple sources.

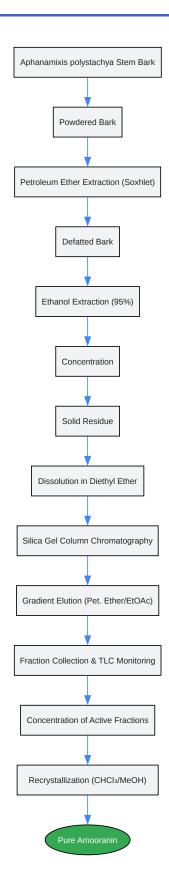


Induction of Apoptosis

Amooranin induces apoptosis in cancer cells through the extrinsic pathway. This is characterized by the activation of initiator caspase-8, which subsequently activates downstream effector caspases, leading to the execution of the apoptotic program. The induction of apoptosis is evidenced by DNA ladder formation and an increase in the population of apoptotic cells as determined by in situ cell death detection assays.

Visualizations Experimental Workflow for Amooranin Isolation



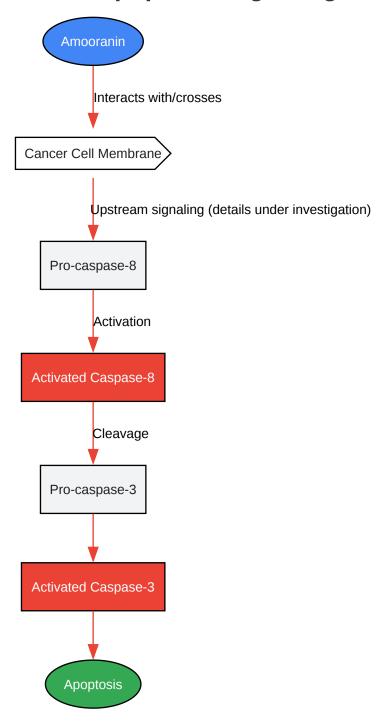


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Caption: Workflow for the isolation of Amooranin.



Amooranin-Induced Apoptosis Signaling Pathway



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Caption: Extrinsic apoptosis pathway induced by Amooranin.

Conclusion



Amooranin, a triterpenoid from Aphanamixis polystachya, presents a compelling case for further investigation as a potential anticancer agent. Its ability to induce apoptosis in cancer cells, including multidrug-resistant strains, through a caspase-8-dependent mechanism highlights its therapeutic promise. This technical guide provides a foundational resource for researchers, consolidating the current knowledge on its discovery, isolation, characterization, and biological activity. Further studies are warranted to fully elucidate its upstream signaling targets, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy, which will be crucial for its potential translation into a clinical candidate.

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